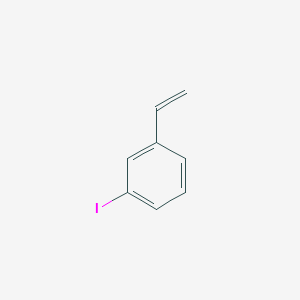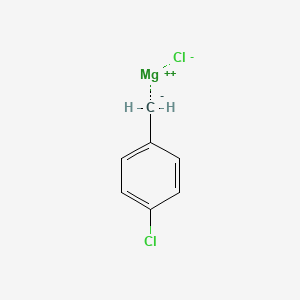
6-Cloro-1-(2-metoxifenil)-1-oxohexano
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Chloro-1-(2-methoxyphenyl)-1-oxohexane is an organic compound characterized by the presence of a chloro group, a methoxyphenyl group, and a ketone functional group within its molecular structure
Aplicaciones Científicas De Investigación
6-Chloro-1-(2-methoxyphenyl)-1-oxohexane has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential pharmacological properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-1-(2-methoxyphenyl)-1-oxohexane can be achieved through several synthetic routes. One common method involves the Friedel-Crafts acylation reaction, where 2-methoxybenzene (anisole) is reacted with 6-chlorohexanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under anhydrous conditions and requires careful control of temperature to avoid side reactions.
Industrial Production Methods
In an industrial setting, the production of 6-Chloro-1-(2-methoxyphenyl)-1-oxohexane may involve large-scale Friedel-Crafts acylation processes. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, the purification of the final product can be achieved through distillation or recrystallization techniques to ensure high purity.
Análisis De Reacciones Químicas
Types of Reactions
6-Chloro-1-(2-methoxyphenyl)-1-oxohexane undergoes various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like ammonia or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of 6-chloro-1-(2-methoxyphenyl)hexanoic acid.
Reduction: Formation of 6-chloro-1-(2-methoxyphenyl)hexanol.
Substitution: Formation of 6-amino-1-(2-methoxyphenyl)-1-oxohexane or 6-thio-1-(2-methoxyphenyl)-1-oxohexane.
Mecanismo De Acción
The mechanism of action of 6-Chloro-1-(2-methoxyphenyl)-1-oxohexane involves its interaction with specific molecular targets. The chloro group and the ketone functional group play crucial roles in its reactivity. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to potential biological effects. The methoxyphenyl group may also contribute to its binding affinity and specificity towards certain targets.
Comparación Con Compuestos Similares
Similar Compounds
6-Chloro-1-(2-hydroxyphenyl)-1-oxohexane: Similar structure but with a hydroxy group instead of a methoxy group.
6-Chloro-1-(2-ethoxyphenyl)-1-oxohexane: Similar structure but with an ethoxy group instead of a methoxy group.
6-Bromo-1-(2-methoxyphenyl)-1-oxohexane: Similar structure but with a bromo group instead of a chloro group.
Uniqueness
6-Chloro-1-(2-methoxyphenyl)-1-oxohexane is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological interactions. The chloro group also provides specific reactivity patterns that can be exploited in various synthetic and research applications.
Propiedades
IUPAC Name |
6-chloro-1-(2-methoxyphenyl)hexan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClO2/c1-16-13-9-5-4-7-11(13)12(15)8-3-2-6-10-14/h4-5,7,9H,2-3,6,8,10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYBPMHGYJUGMND-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)CCCCCCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00455112 |
Source


|
| Record name | 6-Chloro-1-(2-methoxyphenyl)hexan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00455112 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.72 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
501083-60-9 |
Source


|
| Record name | 6-Chloro-1-(2-methoxyphenyl)hexan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00455112 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














